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Compound of Interest

Compound Name: 5,5-Dichloro-1,3-dioxane

Cat. No.: B15462466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 5,5-dichloro-1,3-dioxane, a halogenated heterocyclic compound of interest in synthetic

chemistry and drug discovery. Due to the limited availability of direct experimental spectra for

this specific molecule in public databases, this document presents predicted data based on the

analysis of structurally related compounds and established spectroscopic principles. The

information herein is intended to serve as a reference for the identification and characterization

of 5,5-dichloro-1,3-dioxane and its analogues.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 5,5-dichloro-1,3-dioxane.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~4.9 - 5.1 Singlet 2H O-CH₂-O (C2)

~4.0 - 4.2 Singlet 4H CH₂-O (C4, C6)
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Note: The chemical shifts are predicted for a solution in a deuterated solvent like CDCl₃. The

protons at the C4 and C6 positions are expected to be equivalent due to the symmetry of the

molecule, resulting in a single signal. Similarly, the two protons at the C2 position are also

equivalent.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) (ppm) Assignment

~90 - 95 C2 (O-CH₂-O)

~85 - 90 C5 (CCl₂)

~70 - 75 C4, C6 (CH₂-O)

Note: The chemical shifts are predicted for a solution in a deuterated solvent like CDCl₃. The

presence of two chlorine atoms on C5 is expected to significantly deshield this carbon,

resulting in a downfield chemical shift.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

2980 - 2850 Medium-Strong C-H stretching (aliphatic)

1150 - 1050 Strong C-O-C stretching (cyclic ether)

800 - 600 Medium-Strong C-Cl stretching

Note: The IR spectrum is expected to be dominated by the strong C-O-C stretching vibrations

characteristic of the dioxane ring and the C-Cl stretching vibrations.

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Relative Intensity Proposed Fragment

156, 158, 160 High [M]⁺ (Molecular ion)

121, 123 Medium [M-Cl]⁺

86 Medium [M-Cl₂]⁺

49, 51 High [CH₂Cl]⁺

29 Medium [CHO]⁺

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the

molecular ion and any chlorine-containing fragments (approximately 3:1 ratio for [M]⁺ and

[M+2]⁺, and 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺). The fragmentation is predicted to involve the

loss of chlorine atoms and cleavage of the dioxane ring.

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data. Specific

parameters may need to be optimized for 5,5-dichloro-1,3-dioxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified 5,5-dichloro-1,3-
dioxane in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a

standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR

spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to

the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a

longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the

spectrum.

Infrared (IR) Spectroscopy
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Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a

solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry

KBr powder and pressing the mixture into a translucent disk.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty

sample holder (or pure KBr pellet) should be recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent

(e.g., methanol, dichloromethane) into the mass spectrometer via a suitable ionization

source. Electron Ionization (EI) is a common technique for this type of molecule.

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate

for the molecular weight of the compound (e.g., m/z 10-200). The ionization energy for EI is

typically set to 70 eV.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized compound like 5,5-dichloro-1,3-dioxane.
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of

5,5-dichloro-1,3-dioxane.

Predicted Mass Spectrometry Fragmentation of 5,5-
Dichloro-1,3-dioxane
This diagram visualizes the predicted key fragmentation pathways of 5,5-dichloro-1,3-dioxane
in an electron ionization mass spectrometer.
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Caption: Predicted major fragmentation pathways for 5,5-dichloro-1,3-dioxane in mass

spectrometry.

To cite this document: BenchChem. [Spectroscopic Profile of 5,5-Dichloro-1,3-dioxane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15462466#5-5-dichloro-1-3-dioxane-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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